REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([CH:11]=[C:12]([Br:15])[C:13]=1[OH:14])[C:7]([O:9][CH3:10])=[O:8])(=[O:3])[CH3:2].C([O+]([B-](F)(F)F)CC)C.[Cl-].Cl[C:27](Cl)=[N+:28]1[CH2:33][CH2:32][O:31][CH2:30][CH2:29]1.CCOCC>C1(C)C=CC=CC=1>[Br:15][C:12]1[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=[C:4]2[C:13]=1[O:14][C:27]([N:28]1[CH2:33][CH2:32][O:31][CH2:30][CH2:29]1)=[CH:2][C:1]2=[O:3] |f:2.3|
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Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C(C(=O)OC)C=C(C1O)Br
|
Name
|
|
Quantity
|
0.201 L
|
Type
|
reactant
|
Smiles
|
C(C)[O+](CC)[B-](F)(F)F
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
143 g
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC(=[N+]1CCOCC1)Cl
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The resulting solution was left
|
Type
|
TEMPERATURE
|
Details
|
mixture heated at 90° C. for 12 h
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 50° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 g | |
YIELD: PERCENTYIELD | 47.6% | |
YIELD: CALCULATEDPERCENTYIELD | 47.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |